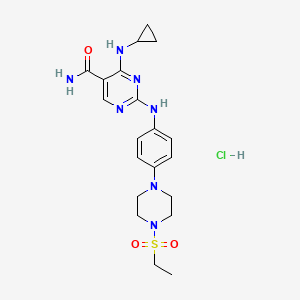

Mps1-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mps1-IN-2は、単極紡錘体キナーゼ1(MPS1)としても知られるスレオニンチロシンキナーゼ(TTK)を標的とする低分子阻害剤です。MPS1は、細胞分裂中の染色体分離の正確性を確保する紡錘体集合チェックポイント(SAC)において重要な役割を果たす、デュアル特異性タンパク質キナーゼです。 MPS1の過剰発現はさまざまな癌で観察されており、癌治療の標的として魅力的です .

科学的研究の応用

Mps1-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of MPS1 and its effects on the spindle assembly checkpoint.

Biology: Employed in cell biology research to investigate the role of MPS1 in chromosome segregation and cell cycle regulation.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers with overexpressed MPS1. .

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development

作用機序

Mps1-IN-2は、MPS1のキナーゼ活性を阻害することで効果を発揮します。MPS1は、有糸分裂中の染色体の正しい配向と分離を保証する紡錘体集合チェックポイントの重要な調節因子です。this compoundによるMPS1の阻害は、SACを破壊し、染色体の配向不良、有糸分裂の停止、そして最終的には細胞死につながります。 関与する分子標的と経路には、チェックポイントシグナル伝達と有糸分裂の進行に不可欠なBub1、BubR1、およびMad1などの重要なSAC成分のリン酸化が含まれます .

生化学分析

Biochemical Properties

Mps1-IN-2 interacts with the Mps1 kinase, inhibiting its activity . This interaction disrupts the function of the SAC, leading to chromosome missegregation, aneuploidy, and ultimately cell death . The compound acts as an ATP-competitive inhibitor, binding to the ATP site of the Mps1 kinase .

Cellular Effects

In cells, this compound has been shown to cause aberrant mitosis, leading to aneuploidy and cell death . This is due to the abrogation of the mitotic checkpoint, causing cells to divide their chromosomes without proper alignment . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely tied to its disruption of the SAC and the resulting chromosomal instability .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of the Mps1 kinase . This inhibition disrupts the SAC, leading to errors in chromosome segregation . The compound binds to the ATP site of the Mps1 kinase, preventing the kinase from carrying out its role in the SAC .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While the compound initially causes errors in mitosis and chromosome segregation, these effects can lead to cell death over time

Metabolic Pathways

This compound is involved in the regulation of the cell cycle, specifically the SAC. It interacts with the Mps1 kinase, which plays a key role in this checkpoint

Transport and Distribution

Given its role as an inhibitor of the Mps1 kinase, it is likely that the compound needs to reach the kinetochores where Mps1 is active .

Subcellular Localization

This compound targets the Mps1 kinase, which is localized to the kinetochores during mitosis . By inhibiting Mps1, the compound disrupts the function of the kinetochores, leading to errors in chromosome segregation .

準備方法

合成経路と反応条件

Mps1-IN-2の合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。合成経路は通常、市販の出発物質から始まり、求核置換、環化、官能基修飾などの反応を一連に経て行われます。 反応条件は、多くの場合、目的の生成物を得るために、有機溶媒、触媒、および特定の温度と圧力の設定の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。連続フロー化学や自動合成などの技術は、効率とスケーラビリティを高めるために使用される場合があります。 クロマトグラフィーや分光法などの品質管理措置は、最終生成物の整合性と品質を保証するために使用されます .

化学反応解析

反応の種類

This compoundは、以下を含むさまざまな化学反応を起こします。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を行う反応です。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を行う反応です。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で使用します。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤を制御された温度と溶媒条件下で使用します。

生成される主な生成物

これらの反応から生成される主な生成物は、特定の官能基と反応条件によって異なります。 たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があり、置換はハロゲン化またはアルキル化された誘導体を生成する可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

Mps1-IN-2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Halogens, nucleophiles, and other reagents under specific temperature, solvent, and catalyst conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives .

類似化合物との比較

Mps1-IN-2は、BAY 1161909やBAY 1217389などの他のMPS1阻害剤と比較できます。これらの化合物は、作用機序は似ていますが、化学構造と選択性プロファイルは異なります。 This compoundは、その特異的な結合親和性と効力においてユニークであり、MPS1の阻害とその治療の可能性を研究するための貴重なツールとなっています .

類似化合物のリスト

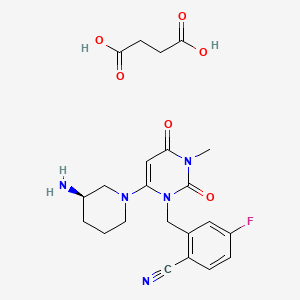

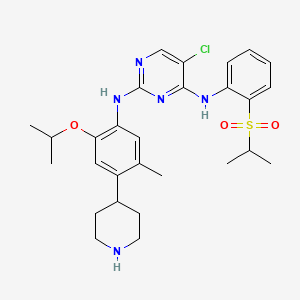

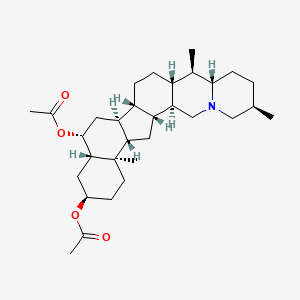

- BAY 1161909

- BAY 1217389

- CFI-402257

- S-81694

これらの化合物は、その抗腫瘍活性と、有効性を高め耐性を克服するための併用療法における潜在的な使用について調査されてきました .

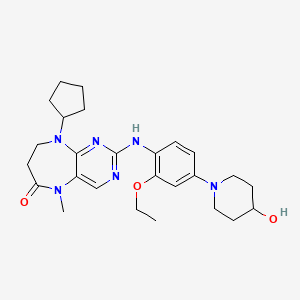

特性

IUPAC Name |

9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBJLUKWAJOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that long target residence time is a desirable characteristic for potent MPS1 inhibitors. How does NTRC 0066-0 achieve this, and could similar strategies be applied to other MPS1 inhibitors like Mps1-IN-2?

A: NTRC 0066-0 achieves long target residence time through a unique binding mode with the MPS1 kinase domain. This involves inducing a large conformational shift in the glycine-rich loop, leading to an inactive kinase conformation []. While the exact binding mode of this compound isn't detailed in these papers, exploring its interactions with the MPS1 kinase domain through crystallography and kinetic studies, similar to those done for NTRC 0066-0, could reveal if it employs similar mechanisms for prolonged target engagement. This knowledge could then be used to inform the design of future MPS1 inhibitors with enhanced residence times and potentially improved efficacy.

Q2: The studies highlight the importance of selectivity for MPS1 over other kinases. What are the potential risks associated with off-target kinase inhibition, and how can researchers design compounds like this compound to minimize these risks?

A: Off-target kinase inhibition can lead to undesirable side effects due to the disruption of essential cellular processes regulated by those kinases. For instance, inhibiting Aurora kinases, which are crucial for mitosis, could lead to severe toxicity []. Researchers can minimize these risks by designing compounds with high selectivity for MPS1. This can be achieved by:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)